
Laquinimod
Overview
Description
Laquinimod is an experimental immunomodulator developed by Active Biotech and Teva Pharmaceutical Industries. It is primarily being investigated as an oral treatment for multiple sclerosis and Huntington’s disease . This compound is a quinoline-3-carboxamide derivative and is known for its potential neuroprotective and anti-inflammatory properties .
Preparation Methods
Laquinimod is synthesized through a multi-step process involving the following key steps:
Formation of the quinoline core: The synthesis begins with the formation of the quinoline core structure.
Introduction of functional groups: Various functional groups, such as the carboxamide and hydroxyl groups, are introduced to the quinoline core.
Final modifications:
The industrial production of this compound involves optimizing these synthetic routes to ensure high yield and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Metabolic Pathways and Enzymatic Interactions
Laquinimod undergoes hepatic metabolism primarily via cytochrome P450 3A4 (CYP3A4) . Key metabolic characteristics include:
This compound’s ability to cross the blood-brain barrier allows direct neuroprotective effects in the CNS .
Decomposition and Stability
Under thermal stress, this compound decomposes into hazardous byproducts:
Condition | Decomposition Products |
---|---|
High temperatures (>200°C) | Carbon monoxide (CO), hydrogen chloride (HCl), nitrogen oxides (NOₓ) . |
No significant degradation occurs under standard storage conditions .
Drug-Drug Interactions
This compound’s metabolism is influenced by CYP3A4 modulators:
Biochemical Interactions and Receptor Activation
This compound activates the aryl hydrocarbon receptor (AhR) pathway, modulating immune responses :
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AhR Activation : Upregulates Cyp1a1 and Cyp1b1 expression, reducing pro-inflammatory cytokines (IL-17, GM-CSF) .
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Mechanistic Impact : Inhibits NF-κB signaling, skewing monocytes toward an anti-inflammatory phenotype (IL-10 secretion) .
Comparative Analysis with Structural Analogs
This compound’s safety and efficacy improvements over roquinimex are evident:
Property | This compound | Roquinimex |
---|---|---|
Cardiotoxicity | None reported . | Severe (pericarditis, myocardial infarction) . |
Immunomodulatory Potency | 20-fold higher in EAE models . | Lower efficacy with higher toxicity . |
This compound represents a structurally and pharmacologically refined immunomodulator, though its long-term safety profile warrants further investigation. Its chemical interactions and metabolic pathways underscore the importance of monitoring CYP3A4 activity in clinical use.
Scientific Research Applications
Multiple Sclerosis
Laquinimod has been extensively studied as a potential treatment for multiple sclerosis, particularly in relapsing forms of the disease. Key findings from clinical trials include:
- Phase II and III Trials : Studies such as CONCERTO and ARPEGGIO evaluated this compound's efficacy in patients with relapsing-remitting multiple sclerosis (RRMS). While this compound demonstrated a reduction in new T2 lesions and a favorable safety profile, it did not meet primary endpoints related to disability progression or brain volume loss .
- Dosing : Various dosages have been tested, notably 0.6 mg and 1.5 mg. The higher dose was discontinued due to cardiovascular events, highlighting the importance of monitoring safety alongside efficacy .
Huntington's Disease
This compound is also under investigation for Huntington's disease, where it has shown promise in preclinical models:
- Neuroprotective Effects : In studies using the YAC128 mouse model of Huntington's disease, this compound treatment resulted in improved motor function and reduced atrophy in brain regions affected by the disease .
- Ongoing Trials : The LEGATO-HD study is currently assessing this compound's safety and efficacy in human patients with Huntington's disease, focusing on its ability to slow disease progression .
Crohn's Disease
Recent studies have explored this compound's application in treating Crohn's disease:
- Phase II Study : A trial indicated that this compound could safely reduce inflammation in patients with Crohn's disease over an 8-week period. Lower doses showed increased clinical remission rates compared to placebo .
Summary of Clinical Findings
Condition | Study Type | Dose (mg) | Primary Endpoint | Outcome |
---|---|---|---|---|
Multiple Sclerosis | Phase II/III | 0.6/1.5 | Disability progression | Did not meet primary endpoint |
Huntington's Disease | Phase II | Variable | Neuroprotection | Improved motor function |
Crohn's Disease | Phase II | 0.5-2.0 | Clinical remission | Increased remission rates |
Safety Profile
This compound has generally exhibited a favorable safety profile across various studies. The incidence of adverse events was comparable to placebo groups in many trials, although some higher dose levels raised concerns regarding cardiovascular risks .
Mechanism of Action
Laquinimod exerts its effects through several mechanisms:
Comparison with Similar Compounds
Laquinimod is structurally similar to other quinoline derivatives, such as roquinimex (linomide). this compound has several unique properties:
Improved Safety Profile: Unlike roquinimex, which was associated with serious adverse events, this compound has shown a more favorable safety profile in clinical trials.
Enhanced Efficacy: This compound has demonstrated better efficacy in reducing disease activity and preventing brain atrophy compared to other similar compounds.
Similar compounds include:
Roquinimex (Linomide): Another quinoline derivative studied for multiple sclerosis.
Fingolimod: An oral immunomodulator used for multiple sclerosis treatment.
Dimethyl fumarate: Another oral treatment for multiple sclerosis with immunomodulatory properties.
This compound’s unique combination of immunomodulatory and neuroprotective effects makes it a promising candidate for the treatment of neurodegenerative diseases.
Biological Activity
Laquinimod is an orally administered immunomodulatory drug primarily developed for the treatment of multiple sclerosis (MS) and currently under investigation for Huntington's disease (HD). Its biological activity encompasses various mechanisms, including neuroprotection, immune modulation, and effects on disease progression in MS. This article delves into the compound's biological activity, supported by case studies and detailed research findings.
This compound's biological activity is characterized by its ability to modulate immune responses without causing immunosuppression. Key mechanisms include:
- Immune Modulation : this compound has been shown to suppress Th1 and Th17 cell responses while promoting a Th2/3 shift. This shift is associated with down-regulation of pro-inflammatory cytokines such as TNF-α and IL-12, and up-regulation of anti-inflammatory cytokines like TGF-β, IL-4, and IL-10 .
- Neuroprotection : The compound has demonstrated neuroprotective properties through the enhancement of brain-derived neurotrophic factor (BDNF) levels, which are crucial for neuronal survival and function. In studies using the R6/2 mouse model of HD, this compound treatment resulted in increased BDNF expression in the striatum, indicating its potential role in neuroprotection .
Clinical Efficacy
This compound's efficacy has been evaluated in several clinical trials focusing on relapsing forms of MS. Notable findings include:
- Reduction in Disability Progression : Pooled analyses from the ALLEGRO and BRAVO studies indicated a significant reduction in disability progression among patients treated with this compound compared to placebo (34% reduction at 3 months and 46% at 6 months) alongside a 21% reduction in relapse rates .
- MRI Lesion Activity : this compound treatment was associated with a reduction in active MRI lesions, further supporting its biological activity in slowing disease progression .
Safety Profile
The safety profile of this compound has been generally favorable, with most adverse events being mild to moderate. Commonly reported adverse events included back pain, neck pain, and elevated liver enzyme levels. Serious adverse events were comparable between this compound and placebo groups .
Table 1: Summary of Clinical Findings
Study | Population | Key Findings | Notes |
---|---|---|---|
ALLEGRO & BRAVO | 1988 MS patients | 34% reduction in disability progression at 3 months | Significant safety profile |
R6/2 Mouse Model | Transgenic mice | Increased BDNF expression post-treatment | Neuroprotective effects observed |
MRI Studies | MS patients | Reduction in active lesions | Supports efficacy in disease management |
Case Studies
- R6/2 Mouse Model Study : A study demonstrated that this compound treatment led to a significant increase in BDNF levels within the striatum of R6/2 mice, suggesting potential therapeutic benefits for neurodegenerative conditions like HD .
- Long-term MS Treatment : In a cohort of RRMS patients treated with this compound over 24 months, immune modulation was observed without significant immunosuppression. This study highlighted the drug's ability to alter cytokine profiles favorably while maintaining overall immune function .
Q & A
Basic Research Questions
Q. What preclinical models have been utilized to investigate laquinimod's efficacy in multiple sclerosis (MS), and what key findings emerged from these studies?
this compound has been extensively studied in the experimental autoimmune encephalomyelitis (EAE) model, a primary animal model of MS. Key findings include reduced infiltration of CD4+ T cells and macrophages into the CNS, decreased axonal damage, and modulation of brain-derived neurotrophic factor (BDNF). These effects were independent of endogenous IFN-β, suggesting a distinct mechanism compared to first-line MS therapies . Additionally, this compound shifted monocyte subsets toward an anti-inflammatory type II phenotype, highlighting its immunomodulatory properties .
Q. What were the primary efficacy endpoints and outcomes in phase II/III clinical trials of this compound for relapsing-remitting MS (RRMS)?
In phase IIb trials, the 0.6 mg/day dose significantly reduced cumulative gadolinium-enhancing lesions by 40% compared to placebo, while the 0.3 mg dose showed no significant effect. Phase III trials demonstrated a 23% reduction in annual relapse rate, 33% decrease in disability progression, and 44% reduction in brain volume loss. MRI metrics, including T2 lesion burden, were consistently improved at the 0.6 mg dose .
Q. What safety concerns have been identified across this compound's clinical development?
Hepatotoxicity (elevated liver enzymes) and rare serious adverse events (e.g., Budd-Chiari syndrome) were primary safety concerns. Laboratory abnormalities included increased fibrinogen, leukocytosis, and transient hemoglobin reductions. The 0.6 mg dose showed higher incidence of alanine aminotransferase (ALT) elevations (>3× ULN) compared to placebo .
Advanced Research Questions
Q. How do contradictory findings between phase II and phase III trials inform the dose-response relationship and therapeutic optimization of this compound?
While phase IIb data highlighted dose-dependent efficacy (0.6 mg > 0.3 mg), phase III results revealed modest relapse reduction but significant neuroprotective effects (e.g., reduced brain atrophy). This suggests this compound’s mechanism extends beyond anti-inflammatory activity, potentially involving direct CNS protection. Methodological differences in trial design (e.g., MRI timing, patient stratification) may also contribute to apparent discrepancies .
Q. What methodological approaches have been employed to elucidate this compound's neuroprotective effects in animal models and human trials?
Preclinical studies used histopathological analysis of synaptic integrity in EAE mice, revealing preserved GABAergic synapses and reduced excitotoxic damage . In clinical trials, advanced MRI techniques like SIENA (Structural Image Evaluation Using Normalization of Atrophy) quantified brain volume loss, showing 28–44% reduction with this compound versus placebo .
Q. How does this compound's proposed mechanism of aryl hydrocarbon receptor (AhR) activation reconcile with earlier hypotheses of Th1/Th2/Th3 immune deviation?
this compound’s AhR activation in antigen-presenting cells promotes tolerogenic dendritic cells and regulatory T cells (Tregs), aligning with its anti-inflammatory effects. Earlier studies attributed efficacy to Th2/Th3 cytokine shifts (e.g., TGF-β induction). These mechanisms are not mutually exclusive; AhR modulation may drive downstream immune deviation, creating a unified model of action .
Q. What experimental paradigms are needed to resolve discrepancies between this compound's preclinical neuroprotection signals and modest clinical translation?
Longitudinal studies combining biomarkers (e.g., serum neurofilament light chain) with advanced imaging could better capture neurodegeneration dynamics. Preclinical-to-clinical translation may require optimized dosing schedules or combinatorial therapies targeting both inflammation and neurodegeneration .
Q. How has this compound’s efficacy in non-MS conditions (e.g., traumatic brain injury, Crohn’s disease) informed its mechanism of action?
In TBI models, this compound reduced lateral ventricle enlargement and monocyte infiltration, suggesting broad anti-inflammatory and neuroprotective roles. Phase II trials in Crohn’s disease leveraged its immunomodulatory profile, though clinical data remain limited. Cross-disease efficacy supports pleiotropic mechanisms beyond MS-specific pathways .
Q. What insights have pooled analyses of phase III trials provided on this compound’s long-term benefits?
Pooled data from ALLEGRO and BRAVO trials showed a 34% reduction in 3-month confirmed disability progression and 46% reduction with 6-month sustained disability. These findings underscore this compound’s potential to modify disease progression, independent of relapse frequency .
Q. How do this compound’s effects on myeloid cells differ from other immunomodulators in MS?
Unlike IFN-β or glatiramer acetate, this compound directly targets monocyte subsets, shifting them toward an anti-inflammatory phenotype. It also induces BDNF in myeloid cells, a mechanism not observed with traditional therapies. This dual action (immunomodulation + neuroprotection) differentiates it from first-line agents .
Properties
IUPAC Name |
5-chloro-N-ethyl-4-hydroxy-1-methyl-2-oxo-N-phenylquinoline-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-3-22(12-8-5-4-6-9-12)19(25)16-17(23)15-13(20)10-7-11-14(15)21(2)18(16)24/h4-11,23H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWPCEFFIHSJOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=C(C3=C(C=CC=C3Cl)N(C2=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30179536 | |
Record name | Laquinimod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30179536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
248281-84-7 | |
Record name | Laquinimod [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0248281847 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Laquinimod | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06685 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Laquinimod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30179536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Quinolinecarboxamide, 5-chloro-N-ethyl-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-N-phenyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LAQUINIMOD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/908SY76S4G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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